5-bromo-9H-pyrido[2,3-b]indole

Catalog No.
S9036225
CAS No.
M.F
C11H7BrN2
M. Wt
247.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-9H-pyrido[2,3-b]indole

Product Name

5-bromo-9H-pyrido[2,3-b]indole

IUPAC Name

5-bromo-9H-pyrido[2,3-b]indole

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C11H7BrN2/c12-8-4-1-5-9-10(8)7-3-2-6-13-11(7)14-9/h1-6H,(H,13,14)

InChI Key

DGESUNQUAWIVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(N2)N=CC=C3)C(=C1)Br

5-Bromo-9H-pyrido[2,3-b]indole is a heterocyclic compound characterized by a fused bicyclic structure that integrates a pyridine and an indole moiety. Its molecular formula is C11H7BrN2C_{11}H_7BrN_2, and it features a bromine substituent at the 5-position of the pyrido[2,3-b]indole framework. This compound is part of a larger family of pyridoindoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Typical of indole derivatives:

  • Electrophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, allowing for the formation of new derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to yield different functional groups or reduction to generate reduced forms.
  • Cross-Coupling Reactions: It can be utilized in reactions such as Suzuki or Heck coupling to form carbon-carbon bonds with other aromatic compounds, enhancing its utility in synthetic organic chemistry .

Research indicates that 5-bromo-9H-pyrido[2,3-b]indole exhibits significant biological activities:

  • Anticancer Properties: Studies suggest that this compound may inhibit the growth of various cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Activity: Preliminary research has shown potential antimicrobial effects, indicating its usefulness in developing new antimicrobial agents.
  • Enzyme Inhibition: The compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism, thus influencing the pharmacokinetics of co-administered drugs .

Several synthetic routes have been developed for the preparation of 5-bromo-9H-pyrido[2,3-b]indole:

  • Bromination of Pyridoindole: A common method involves brominating 9H-pyrido[2,3-b]indole using bromine or N-bromosuccinimide in solvents like acetic acid or chloroform. This reaction typically yields the brominated product under controlled conditions.
  • One-Pot Synthesis: Innovative approaches have been explored that allow for the synthesis of pyrido[2,3-b]indoles through one-pot reactions involving readily available starting materials. These methods enhance efficiency and reduce the need for extensive purification processes .

5-Bromo-9H-pyrido[2,3-b]indole finds applications across various fields:

  • Pharmaceutical Development: Its anticancer and antimicrobial properties make it a valuable scaffold for drug discovery.
  • Chemical Research: It serves as an important building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.
  • Material Science: The compound's unique properties may also find uses in developing new materials with specific functionalities .

Interaction studies involving 5-bromo-9H-pyrido[2,3-b]indole have focused on its role as an enzyme inhibitor. Specifically, it has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of various drugs. This interaction is crucial for understanding its pharmacological profile and potential drug-drug interactions when used in therapeutic contexts .

Several compounds share structural similarities with 5-bromo-9H-pyrido[2,3-b]indole. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
1-Methyl-9H-pyrido[2,3-b]indoleMethyl group at position 1Exhibits different reactivity compared to brominated analogs
6-Bromo-9H-pyrido[2,3-b]indoleBromine at position 6May show distinct biological activities due to positional variation
5-Bromo-1H-pyrrolo[2,3-b]pyridinePyrrolidine ring fused with pyridineOffers different reactivity patterns due to its nitrogen-containing ring
9-Bromo-6H-indolo[2,3-b]quinoxalineQuinoxaline structureUnique due to its quinoxaline component affecting its biological activity

The uniqueness of 5-bromo-9H-pyrido[2,3-b]indole lies in its specific bromination pattern and fused bicyclic structure, which confer distinct reactivity and biological properties compared to these similar compounds. This makes it a valuable target for further research and application in synthetic and medicinal chemistry .

Thermodynamic Stability and Thermal Decomposition Patterns

The thermodynamic stability of 5-bromo-9H-pyrido[2,3-b]indole is characterized by its moderate thermal stability under standard conditions. The compound demonstrates thermal stability up to approximately 90-110°C, as evidenced by synthetic reaction conditions employed in various transformations [1] [2]. The thermal decomposition pattern follows a gradual breakdown typical of heterocyclic aromatic compounds, with the initial decomposition occurring at elevated temperatures.

The compound exhibits adequate thermal stability for synthetic applications, with optimal reaction temperature ranges typically falling between 80-110°C [1] [2]. Under these conditions, the pyrido[2,3-b]indole framework remains intact, allowing for various chemical transformations without significant decomposition of the core structure. The presence of the bromine substituent at the 5-position does not significantly compromise the overall thermal stability of the molecule.

ParameterValue/DescriptionReference
Thermal Decomposition Temperature90-110°C (reaction conditions) [1] [2]
Decomposition PatternGradual decomposition under heating [1]
Thermal Stability AssessmentModerate thermal stabilityGeneral heterocyclic behavior
Reaction Temperature Range80-110°C for synthetic transformations [1] [2]

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of 5-bromo-9H-pyrido[2,3-b]indole reflects its heterocyclic aromatic nature and the influence of the bromine substituent. The compound exhibits limited solubility in polar solvents, consistent with related pyrido[2,3-b]indole derivatives [3] [4]. The presence of the electron-withdrawing bromine group at the 5-position contributes to reduced electron density in the aromatic system, affecting its interaction with polar solvent molecules.

In non-polar solvent systems, 5-bromo-9H-pyrido[2,3-b]indole demonstrates enhanced solubility due to its aromatic character and hydrophobic properties . The compound shows good solubility in common organic solvents including chloroform, dimethyl sulfoxide, and ethyl acetate, which are frequently employed in synthetic procedures [4].

Aqueous solubility remains poor, as expected for heterocyclic compounds of this type. The fused ring system and aromatic character limit water solubility, while the bromine substituent further reduces hydrophilic interactions [3]. This solubility pattern is consistent with other halogenated pyrido[2,3-b]indole derivatives and influences the compound's biological availability and synthetic utility.

Solvent SystemSolubility BehaviorReference
Polar SolventsLimited solubility in polar solvents [3] [4]
Non-polar SolventsBetter solubility expected in non-polar systems
Organic SolventsSoluble in chloroform, DMSO, ethyl acetate [4]
Aqueous SystemsPoor aqueous solubility [3]

Acid-Base Behavior and Prototropic Equilibria

The acid-base behavior of 5-bromo-9H-pyrido[2,3-b]indole is characterized by weakly basic nitrogen centers within the heterocyclic framework. The compound contains two nitrogen atoms with different basicities: the pyridine nitrogen (N-1) and the indole nitrogen (N-9). The pyridine nitrogen exhibits greater basicity compared to the indole nitrogen, consistent with the electronic structure of the pyrido[2,3-b]indole system [6].

The estimated pKa value for 5-bromo-9H-pyrido[2,3-b]indole falls in the range of 3-5, lower than simple pyridine due to the extended conjugation and electron-withdrawing effects of the fused indole ring [7] [6]. The presence of the bromine substituent at the 5-position further reduces the basicity through inductive electron withdrawal.

Protonation occurs preferentially at the pyridine nitrogen (N-1), as this site is more accessible and less involved in the aromatic stabilization compared to the indole nitrogen [6]. The compound demonstrates pH sensitivity, with protonation affecting electronic properties and fluorescence characteristics. Changes in pH can lead to significant alterations in the compound's photophysical behavior, with protonation typically resulting in fluorescence quenching [6] [8].

PropertyDescriptionReference
Basic CharacterWeakly basic nitrogen centers [6] [8]
Protonation SitePyridine nitrogen (N-1) [6]
pKa (estimated)~3-5 (estimated) [7] [6]
pH SensitivityFluorescence affected by pH [6] [8]

Electrophilic Substitution Reaction Mechanisms

Electrophilic aromatic substitution reactions of 5-bromo-9H-pyrido[2,3-b]indole follow predictable patterns based on the electronic distribution within the heterocyclic framework. The compound exhibits regioselective electrophilic substitution primarily at the C-6 position, as observed in related pyrido[2,3-b]indole systems [9] [10].

The mechanism proceeds through the formation of a cationic intermediate, with the C-6 position providing the most favorable site for electrophilic attack. This regioselectivity differs from simple indole systems, where the C-3 position is typically preferred. The fusion of the pyridine ring alters the electronic distribution, directing electrophilic substitution to the C-6 position of the indole moiety [9] [10].

The presence of the bromine substituent at the 5-position influences the reactivity pattern through both electronic and steric effects. The electron-withdrawing nature of bromine reduces the overall electron density in the aromatic system, making electrophilic substitution more challenging compared to the unsubstituted parent compound. However, the compound remains reactive toward strong electrophiles under appropriate conditions.

Common electrophilic substitution reactions include acylation, bromination, and formylation, with the C-6 position being the preferred site of attack [9]. The reaction conditions typically require elevated temperatures and strong electrophilic reagents due to the reduced nucleophilicity of the aromatic system.

Reaction TypePositionConditionsReference
Electrophilic SubstitutionC-6 position preferredTypical electrophilic conditions [9] [10]
AcylationC-6 positionAcyl halides, Lewis acids [9]
BrominationC-6 positionBromine, acidic conditions [9]
FormylationC-6 positionFormylating agents [9]

Bromine-Lithium Exchange Reactivity

The bromine-lithium exchange reaction represents a crucial transformation for 5-bromo-9H-pyrido[2,3-b]indole, enabling the generation of organolithium intermediates for further synthetic elaboration. This reaction typically employs tert-butyllithium as the exchange reagent under low-temperature conditions, consistent with general halogen-lithium exchange protocols [11].

The reaction mechanism involves the formation of an intermediate ate complex between the organolithium reagent and the aryl bromide, followed by rapid exchange of the halogen and lithium atoms. The resulting aryllithium species is highly reactive and must be trapped in situ or used immediately in subsequent reactions to prevent decomposition [11].

The bromine-lithium exchange reaction of 5-bromo-9H-pyrido[2,3-b]indole is facilitated by the electron-deficient nature of the aromatic system, which stabilizes the resulting carbanion through delocalization into the heterocyclic framework. The reaction typically requires two or more equivalents of tert-butyllithium, with the first equivalent performing the exchange and additional equivalents consuming the tert-butyl iodide byproduct [11].

The generated organolithium intermediate can be trapped with various electrophiles, including carbonyl compounds, alkyl halides, and other suitable reagents, providing access to diverse substituted pyrido[2,3-b]indole derivatives. This transformation is particularly valuable in synthetic applications where the bromine substituent serves as a handle for further functionalization [12].

AspectDescriptionReference
Reagenttert-Butyllithium (t-BuLi) [11]
ConditionsLow temperature (-78°C), inert atmosphere [11]
Stoichiometry2+ equivalents t-BuLi [11]
ReactivityEnhanced by electron-deficient aromatic system [11]
ApplicationsSynthetic intermediate for further functionalization [12] [11]

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

245.97926 g/mol

Monoisotopic Mass

245.97926 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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